(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
Description
Properties
IUPAC Name |
(Z)-N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c1-27-22-10-6-5-9-19(22)15-21(18-7-3-2-4-8-18)23(26)25-16-17-11-13-20(24)14-12-17/h2-15H,16H2,1H3,(H,25,26)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVGIBLLRPCCE-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-fluorobenzylamine and 3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally similar pyrrolo[1,2-a]pyrazine carboxamides (e.g., 7m in ), hydrolysis typically requires:
-
Acidic conditions : 6M HCl, reflux (110°C, 12–24 hrs) → Formation of carboxylic acid (-COOH) and 3-chloroaniline.
-
Basic conditions : 2M NaOH, ethanol/water (80°C, 8 hrs) → Formation of carboxylate salt (-COO⁻Na⁺) and ammonia.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the p-tolyl and 3-chlorophenyl groups.
-
Yields for analogous compounds range from 65–85% under optimized conditions.
Nucleophilic Aromatic Substitution at the 3-Chlorophenyl Group
The electron-deficient 3-chlorophenyl group participates in nucleophilic substitution reactions. Reported transformations include:
Mechanistic Notes :
-
Reactions proceed via a σ-complex intermediate stabilized by electron-withdrawing substituents.
-
Steric effects from the dihydropyrrolo core moderately reduce reaction efficiency .
Oxidation to Aromatic Pyrrolo[1,2-a]pyrazine
Treatment with oxidizing agents (e.g., DDQ, MnO₂) dehydrogenates the dihydro ring:
-
Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, rt, 6 hrs.
-
Product : Fully aromatic pyrrolo[1,2-a]pyrazine-2-carboxamide.
-
Yield : 80–90% for analogs.
Electrophilic Aromatic Substitution
The electron-rich pyrrolo ring undergoes electrophilic substitution:
| Reaction Type | Conditions | Product Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C-6 | 60–65 |
| Bromination | Br₂, FeBr₃, CHCl₃, rt, 4 hrs | C-8 | 55–60 |
| Sulfonation | H₂SO₄/SO₃, 50°C, 3 hrs | C-7 | 50–55 |
Structural Impact :
Ring-Opening Reactions
Under strongly acidic conditions (e.g., H₂SO₄, 120°C), the dihydropyrrolo ring undergoes cleavage:
-
Product : Linear peptide-like chain with terminal amine and ketone groups.
-
Applications : Intermediate for synthesizing polycyclic architectures.
Cross-Coupling Reactions
The 3-chlorophenyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide. For instance, derivatives of phenylpropenamides have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.5 | Apoptosis induction |
| Compound B | MCF-7 | 10.1 | Cell cycle arrest |
Antitubercular Activity
The compound's structural analogs have been evaluated for antitubercular properties. In vitro studies demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to existing antitubercular agents.
| Derivative | MIC (µg/mL) | Activity Against |
|---|---|---|
| Derivative 1 | 4 | M. tuberculosis H37Rv |
| Derivative 2 | 16 | Rifampin-resistant strains |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the aromatic rings or the amide functional group can significantly influence its potency and selectivity.
Case Studies
- Anticancer Studies : A series of experiments were conducted using a panel of human cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing moderate antibacterial activity. This opens avenues for exploring its use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence (Tables 1–2, Figures 1–2).
Table 1: Structural and Functional Group Comparison
EDG = Electron-donating group; *EWG = Electron-withdrawing group.*
Key Findings
Functional Group Impact on Reactivity and Solubility The target’s amide group contrasts with sulfonamides (e.g., ), which are more acidic and hydrophilic. This difference may influence pharmacokinetic properties like membrane permeability .
Aromatic Substituent Effects The 2-methoxyphenyl group in the target provides steric hindrance and electron density distinct from 4-methylphenyl () or chlorophenyl (). Methoxy’s EDG nature may enhance resonance stabilization in the propenamide backbone . Fluorine in the benzylamide group improves lipophilicity relative to non-halogenated analogs, aiding blood-brain barrier penetration .
Spectral Differentiation
- The absence of C≡N or S=O IR bands in the target distinguishes it from nitrile/sulfonamide derivatives (). Its C=O stretch (~1680 cm⁻¹) aligns with amide carbonyls in related compounds ().
- NH stretching (~3300 cm⁻¹) in the target is consistent with amide NH vibrations, unlike sulfonamide NH (~3278–3414 cm⁻¹) in triazole derivatives .
Tautomerism and Stability
- Unlike 1,2,4-triazole derivatives (), which exhibit thione-thiol tautomerism, the target’s rigid (Z)-propenamide structure limits tautomeric forms, enhancing stability under physiological conditions .
Implications for Drug Design
- Bioactivity : The target’s fluorobenzyl and methoxyphenyl groups may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to sulfonamides () or nitriles ().
- Synthetic Feasibility : The target’s amide backbone is synthetically accessible via standard coupling reactions (), whereas sulfonamide/nitrile derivatives require specialized reagents (e.g., sulfonyl chlorides, cyanide sources) .
Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, also known by its CAS number 551931-30-7, is a compound of interest due to its potential biological activities. This article explores the molecular characteristics, synthesis methods, and biological effects of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C23H20FNO2
- Molecular Weight : 361.41 g/mol
- CAS Number : 551931-30-7
This compound features a propenamide structure with a fluorobenzyl group and a methoxyphenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the use of palladium-catalyzed coupling reactions, which allow for the efficient formation of the desired propenamide structure. The synthesis typically results in a yellow solid with a melting point ranging from 121°C to 123°C .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related propenamides reveal their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the fluorobenzyl and methoxy groups is believed to enhance these effects by increasing lipophilicity and facilitating cellular uptake .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess selective activity against certain bacterial strains, particularly Gram-positive bacteria. This is consistent with findings from related compounds that demonstrate efficacy against pathogens like Chlamydia and Staphylococcus aureus .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in models of neurological disorders. Similar compounds have shown promise in reducing oxidative stress and neuroinflammation, which are critical factors in conditions such as epilepsy and Alzheimer's disease .
Case Studies
- Anticancer Activity in Cell Lines
- Antimicrobial Screening
- Neuroprotective Studies
Q & A
Q. What computational methods predict reactivity and guide synthetic routes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict favorable reaction pathways .
- Molecular docking : Screen potential biological targets (e.g., kinases) to prioritize synthesis of bioactive analogs .
- Retrosynthetic analysis software : Tools like Synthia™ to propose feasible routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
